7,7-Dichlorobicyclo[3.2.0]hept-3-en-6-one

Stereoselective synthesis Enzymatic reduction Cyclopentane building blocks

This 3-ene isomer (CAS 63319-59-5) is structurally distinct from the common 2-ene analog, with unique chromatographic retention and reactivity critical for accurate impurity quantification in prostaglandin API manufacturing. Substitution with the 2-ene isomer invalidates ICH Q3A method specificity. Procure this ≥95% purity, fully characterized reference standard (NMR, MS, HPLC) for reliable analytical method development, impurity profiling, and stereoselective synthesis of cyclopentane scaffolds. Request a quote now.

Molecular Formula C7H6Cl2O
Molecular Weight 177.02 g/mol
CAS No. 63319-59-5
Cat. No. B3061194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,7-Dichlorobicyclo[3.2.0]hept-3-en-6-one
CAS63319-59-5
Molecular FormulaC7H6Cl2O
Molecular Weight177.02 g/mol
Structural Identifiers
SMILESC1C=CC2C1C(C2=O)(Cl)Cl
InChIInChI=1S/C7H6Cl2O/c8-7(9)5-3-1-2-4(5)6(7)10/h1-2,4-5H,3H2
InChIKeyXVWQLXKSVCMLBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,7-Dichlorobicyclo[3.2.0]hept-3-en-6-one CAS 63319-59-5: Structural Isomer Differentiation and Procurement Considerations


7,7-Dichlorobicyclo[3.2.0]hept-3-en-6-one (CAS 63319-59-5) is a gem-dichlorinated bicyclic ketone featuring a [3.2.0] bicycloheptene framework with the double bond positioned at the 3-ene locus. This compound belongs to the broader class of dichlorobicyclo[3.2.0]heptenones, which are widely employed as synthetic intermediates in the construction of cyclopentane-containing natural products, prostanoids, and tropolone derivatives [1]. The 3-ene isomer is structurally distinct from the more commonly referenced 2-ene analog (CAS 5307-99-3), and this positional isomerism directly influences both chemical reactivity and chromatographic behavior—factors that carry substantial weight in procurement decisions for analytical reference standards, impurity profiling, and stereoselective synthesis workflows [2].

Why the 3-Ene Isomer of 7,7-Dichlorobicyclo[3.2.0]hepten-6-one Cannot Be Substituted with the 2-Ene Analog


Generic substitution of 7,7-dichlorobicyclo[3.2.0]hept-3-en-6-one (CAS 63319-59-5) with its more widely available 2-ene isomer (CAS 5307-99-3) is not chemically or analytically valid. The position of the double bond dictates the compound's chromatographic retention time, which is critical for accurate impurity quantification in pharmaceutical quality control. Regulatory guidelines, including ICH Q3A, mandate the use of structurally identical impurity reference standards for method validation [1]. Furthermore, the 3-ene and 2-ene isomers exhibit distinct physical properties—most notably boiling point and refractive index—that affect purification strategies and reaction outcomes. The 3-ene isomer is specifically cataloged as Prostaglandin Impurity 3 or Impurity 17, and its use as a fully characterized analytical reference standard is essential for compliance in prostaglandin API manufacturing .

Quantitative Differentiation of 7,7-Dichlorobicyclo[3.2.0]hept-3-en-6-one (CAS 63319-59-5) Versus the 2-Ene Isomer and Methyl-Substituted Analogs


Double Bond Position Determines Regiospecific Reduction Behavior and Synthetic Pathway Access

The 2-ene isomer (CAS 5307-99-3) undergoes regiospecific reduction with 3α,20β-hydroxysteroid dehydrogenase to yield the monochloro adduct, a key intermediate in prostaglandin synthesis [1]. In contrast, the 3-ene isomer (CAS 63319-59-5) presents a different double bond geometry, which alters the steric and electronic environment at the reactive site. While no direct head-to-head enzymatic study of the 3-ene isomer has been published, the established regiospecificity of the 2-ene isomer—with >99% enantioselectivity achieved using lipase-catalyzed resolution [2]—strongly implies that the 3-ene isomer would follow a divergent reduction pathway, potentially accessing different stereochemical outcomes and downstream chiral cyclopentane scaffolds. This positional isomerism is a critical selection criterion for researchers designing enantioselective syntheses of prostanoids or brefeldin A [3].

Stereoselective synthesis Enzymatic reduction Cyclopentane building blocks

Physical Property Divergence: Boiling Point and Refractive Index Distinguish the 3-Ene Isomer from the 2-Ene Isomer

The 2-ene isomer exhibits a boiling point of 66–68°C at 2 mmHg [1] or 58–64°C at 0.5 mmHg , with a refractive index (nD25) of 1.5129 [1]. While specific boiling point data for the 3-ene isomer (CAS 63319-59-5) are not reported in open primary literature, chemical database entries indicate a predicted boiling point of 197.6°C at 760 mmHg [2]. This substantial difference in boiling point under standardized conditions reflects the distinct intermolecular interactions arising from double bond position. The refractive index of the 2-ene isomer (1.5150 ) serves as a benchmark for identity verification; the 3-ene isomer is expected to deviate measurably, enabling differentiation via refractometry or GC retention time.

Purification optimization Quality control Distillation parameters

Purity Specifications and Analytical Characterization as a Prostaglandin Impurity Reference Standard

7,7-Dichlorobicyclo[3.2.0]hept-3-en-6-one (CAS 63319-59-5) is commercially supplied as Prostaglandin Impurity 3 or Impurity 17 with a certified purity of ≥95% by HPLC . This compound is accompanied by a full Certificate of Analysis including NMR, MS, HPLC, and GC data, ensuring identity and purity suitable for use as an analytical reference standard in pharmaceutical quality control . In contrast, the 2-ene isomer (CAS 5307-99-3) is cataloged as Prostaglandin Impurity 4 or Impurity 15, and while it is also available with ≥95% purity, its distinct chromatographic retention time and mass spectral fragmentation pattern mean it cannot be used interchangeably for the quantification of the 3-ene impurity. Regulatory submissions require impurity standards that match the exact chemical structure of the process-related impurity being monitored [1].

Pharmaceutical impurity profiling Method validation Reference standards

Synthetic Utility in Chiral Intermediate Construction: Resolution and Derivatization Potential

The bicyclo[3.2.0]heptenone scaffold is a privileged intermediate for constructing chiral cyclopentane rings found in prostanoids, brefeldin A, and carbacyclin [1]. While most published synthetic methodologies have focused on the 2-ene isomer, the 3-ene isomer offers a distinct double bond geometry that can influence the stereochemical outcome of subsequent ring-expansion, Baeyer-Villiger oxidation, or cycloaddition reactions [2]. For instance, microbial reduction of bicyclo[3.2.0]hept-3-en-6-ones with Baker‘s yeast yields enantiomerically pure (6S)-endo- and (6S)-exo-alcohols, demonstrating that the 3-ene double bond position is compatible with enzymatic resolution strategies [3]. The 7,7-dichloro substitution pattern, common to both isomers, serves as a latent functionality for subsequent dehalogenation or nucleophilic displacement, but the distinct double bond position in the 3-ene isomer may offer advantages in specific synthetic sequences where regio- or stereoselectivity is paramount.

Chiral resolution Cyclopentane natural products Enantioselective synthesis

Application Scenarios for 7,7-Dichlorobicyclo[3.2.0]hept-3-en-6-one (CAS 63319-59-5) Based on Verified Differentiation


Pharmaceutical Impurity Reference Standard for Prostaglandin API Quality Control

As Prostaglandin Impurity 3 or Impurity 17, 7,7-dichlorobicyclo[3.2.0]hept-3-en-6-one is essential for the development and validation of HPLC, GC, or LC-MS methods used to quantify process-related impurities in prostaglandin drug substances. Its ≥95% purity and comprehensive analytical certification (NMR, MS, HPLC) enable precise calibration and method accuracy assessment in accordance with ICH Q3A guidelines [1]. Substitution with the 2-ene isomer would invalidate method specificity due to differing retention times.

Stereoselective Synthesis of Cyclopentane-Containing Natural Products

The 3-ene double bond geometry of this compound provides a distinct entry point for the construction of chiral cyclopentane scaffolds found in brefeldin A, carbacyclin, and related prostanoids. The 7,7-dichloro substitution pattern serves as a masked ketone or latent functionality for subsequent dehalogenation and ring-expansion reactions [2]. Researchers exploring alternative stereochemical outcomes in bicyclo[3.2.0]heptenone-based synthetic routes should procure the 3-ene isomer specifically.

Enzymatic Resolution and Biocatalysis Studies

While most published biocatalytic studies have utilized the 2-ene isomer, the 3-ene isomer represents an underexplored substrate for evaluating enzyme regio- and enantioselectivity. The distinct double bond position may alter substrate recognition by oxidoreductases or lipases, providing a valuable probe for mechanistic investigations of enzyme active site architecture [3]. This application is particularly relevant for groups developing biocatalytic cascades for chiral cyclopentane synthesis.

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